molecular formula C16H24N2O2 B1203880 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile CAS No. 27487-66-7

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Cat. No.: B1203880
CAS No.: 27487-66-7
M. Wt: 276.37 g/mol
InChI Key: UCWOSFAANAZHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, an isopropyl group, and a nitrile group

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticancer activities

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound has been predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit anticancer activities . The specific effects of this compound at the molecular and cellular level require further investigation.

Biochemical Analysis

Cellular Effects

The effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound may bind to specific proteins or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and subsequent cellular responses. Understanding the molecular mechanism of this compound is essential for elucidating its effects on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding the transport and distribution of this compound is important for elucidating its effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxy reagents under controlled conditions to introduce the dimethoxy groups.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.

    Amino Group Addition: The amino group is added via nucleophilic substitution reactions.

    Nitrile Group Formation: The nitrile group is introduced through cyanation reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) are used for nucleophilic substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(4-chlorophenyl)-2-isopropylvaleronitrile: Similar structure but with a chlorophenyl group instead of a dimethoxyphenyl group.

    5-Amino-2-(3,4-dimethoxyphenyl)-2-methylvaleronitrile: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is unique due to the presence of both the dimethoxyphenyl and isopropyl groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

5-amino-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWOSFAANAZHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893324
Record name 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27487-66-7
Record name Alpha-(3-aminopropyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027487667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27487-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HT7NT1N2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Reactant of Route 5
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Reactant of Route 6
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.